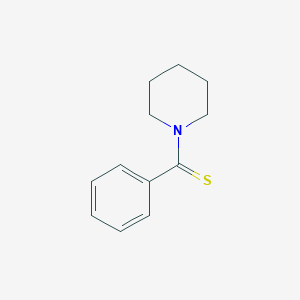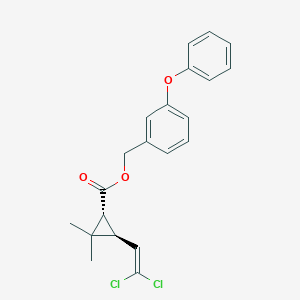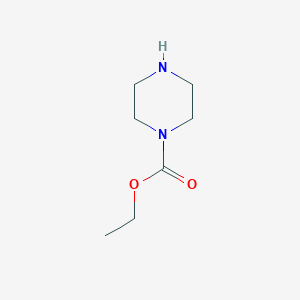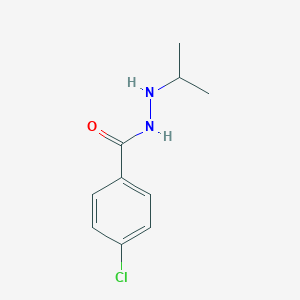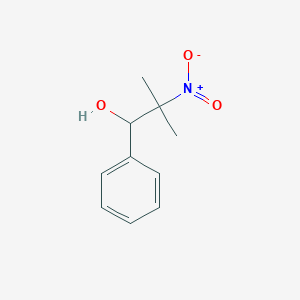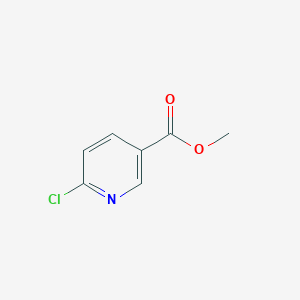
6-氯烟酸甲酯
概述
描述
Methyl 6-chloronicotinate is a chemical compound that is a derivative of nicotinic acid, also known as niacin or vitamin B3. It is characterized by a chlorine atom substituted at the 6-position of the pyridine ring of nicotinic acid, with a methyl ester group at the carboxylate position. This compound is of interest in various chemical research areas, including the synthesis of pharmaceuticals and the study of molecular interactions in crystalline structures.
Synthesis Analysis
The synthesis of compounds related to Methyl 6-chloronicotinate has been described in several studies. For instance, the synthesis of 3-methyl-6-chlorouracil, a key intermediate in the production of a diabetes drug, was achieved starting from malonic acid and methylurea, involving cyclization and halogenation reactions with an overall yield of 61.5% . Another study reported the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, which involved crystallographic and molecular modeling to characterize the structure . Additionally, a regioselective nucleophilic aromatic substitution reaction of methyl 2,6-dichloronicotinate with phenols was catalyzed by DABCO, leading to the exclusive formation of 6-aryloxy ethers .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various techniques. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined, revealing intermolecular hydrogen bonds and C=H...O interactions that contribute to the stability of the crystal . In another study, the crystal structure of a triazolo-thiadiazole derivative was analyzed, showing intermolecular hydrogen bonding within the crystal lattice .
Chemical Reactions Analysis
Chemical reactions involving Methyl 6-chloronicotinate derivatives have been explored in various contexts. The DABCO-catalyzed nucleophilic aromatic substitution reaction mentioned earlier is an example of a chemical reaction that proceeds with high regioselectivity, forming a DABCO-pyridine adduct as an intermediate . Additionally, the synthesis of chlorophyll-a skeleton homologs from methyl pheophorbide-a involved a series of chemical modifications, including reactions with reagents containing straight carbon chains .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds related to Methyl 6-chloronicotinate have been investigated. For instance, the study of chlorinated methyl hydroperoxides provided insights into their molecular structures, intramolecular rotation barriers, and thermodynamic properties such as enthalpies, entropies, and heat capacities . These properties are crucial for understanding the stability and reactivity of these compounds in various chemical and environmental processes.
科学研究应用
固液平衡行为
6-氯烟酸甲酯与 6-氯烟酸 (6-CNA) 密切相关,其在固相和溶液相中的行为已得到研究。一项研究利用 Hirshfeld 表面分析和分子动力学模拟等方法,研究了 6-CNA 在各种溶剂中的固液平衡行为。这项研究对于了解 6-氯烟酸甲酯等物质在不同状态和环境中的性质至关重要(Guo 等人,2021)。
光谱分析
6-氯烟酸甲酯的衍生物 6-氯烟酸乙酯已进行了全面的光谱研究。这些研究包括 FT-IR、FT-拉曼、色散拉曼和 NMR 光谱,有助于了解分子的结构和物理化学性质,这些性质可以外推到 6-氯烟酸甲酯(Karabacak 等人,2016)。
药理性质
对氯烟酸衍生物的研究,如异烟肼(通过与 2-氯烟酸的 Ullman 反应形成),已显示出作为镇痛消炎剂的潜在药理特性。这表明 6-氯烟酸甲酯衍生物在药物化学中具有重要的应用(Cadena 等人,1977)。
新型衍生物的合成
6-氯烟酸甲酯的衍生物已被合成用于各种应用。例如,已经开发出 6-氯烟碱的新型 2-、4-和 5-取代衍生物,证明了该化合物在有机合成中的多功能性(Wagner & Comins,2006)。
农业中的残留分析
该化合物在农业中用于分析农药残留。例如,开发了一种使用气相色谱法测定生菜中吡虫啉(含有 6-氯烟酸部分)残留的方法,突出了其在食品安全和环境监测中的作用(Ko 等人,2014)。
生物转化和环境影响
已经对与 6-氯烟酸甲酯相关的化合物的生物转化进行了研究。对能够羟基化氯烟酸衍生物(包括 6-氯烟酸甲酯)的细菌物种的研究揭示了对环境生物降解过程的重要见解(Tinschert 等人,2000)。
安全和危害
Methyl 6-chloronicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
methyl 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEDXVIWDFLGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291810 | |
| Record name | Methyl 6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloronicotinate | |
CAS RN |
73781-91-6 | |
| Record name | 73781-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-chloropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


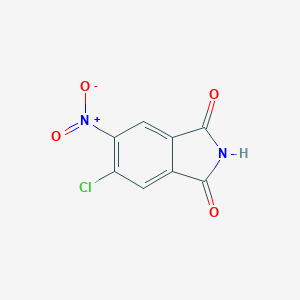
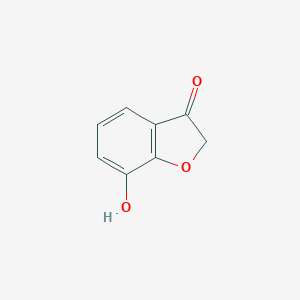
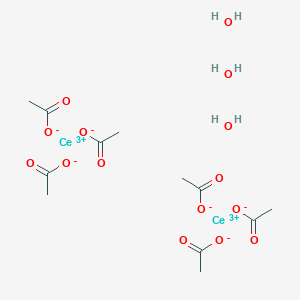
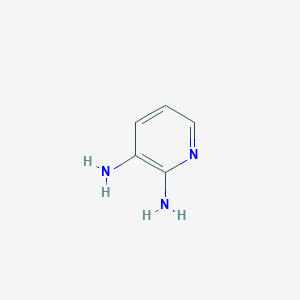
![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)
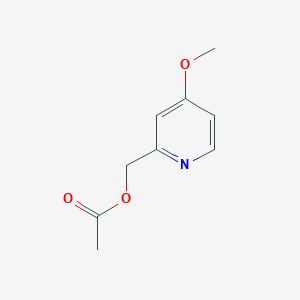
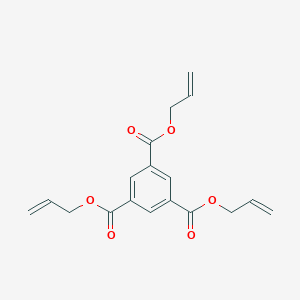
![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)
